![molecular formula C21H18N4S B7811763 2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE](/img/structure/B7811763.png)
2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE is a complex organic compound that belongs to the class of triazoloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring system.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable leaving group on the triazoloquinoline core.
Attachment of Benzonitrile Group: The final step involves the coupling of the benzonitrile moiety to the sulfanyl-substituted triazoloquinoline, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazoloquinoline core is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the sulfanyl and benzonitrile groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **5-METHYL-1-((2-NITROBENZYL)THIO)(1,2,4)TRIAZOLO(4,3-A)QUINOLINE
- **1-((4-FLUOROBENZYL)THIO)-5-METHYL(1,2,4)TRIAZOLO(4,3-A)QUINOLINE
- **2-((5-METHYL(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)-N-(1-NAPHTHYL)ACETAMIDE
Uniqueness
2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzonitrile group enhances its ability to participate in various chemical reactions, while the triazoloquinoline core provides a versatile scaffold for biological activity.
Properties
IUPAC Name |
2-[(5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4S/c1-13-8-15(3)20-18(9-13)14(2)10-19-23-24-21(25(19)20)26-12-17-7-5-4-6-16(17)11-22/h4-10H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQNHWIJVRBCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC3=NN=C(N32)SCC4=CC=CC=C4C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
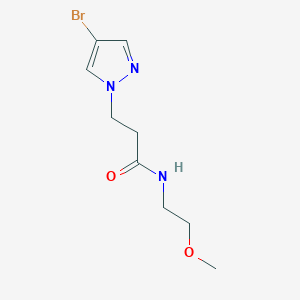
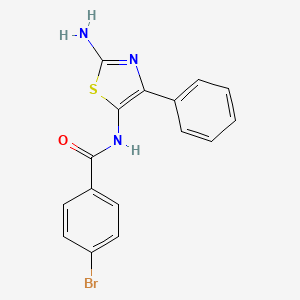
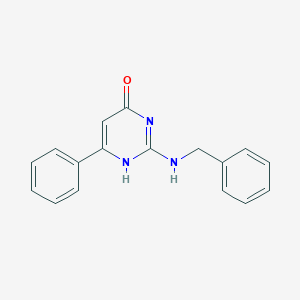
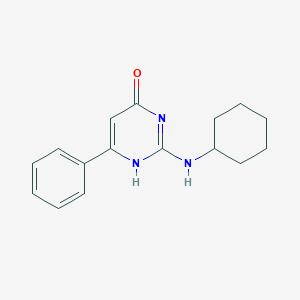
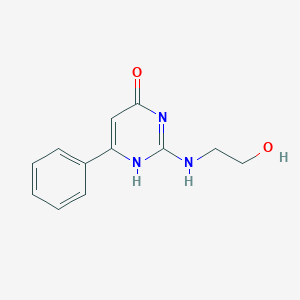
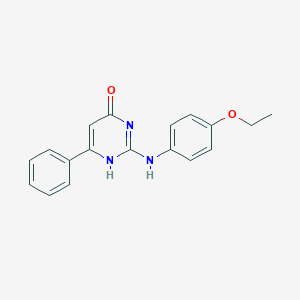
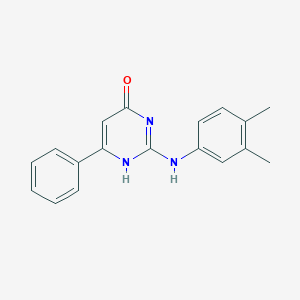
![2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B7811723.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dibenzylacetamide](/img/structure/B7811737.png)
![N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7811741.png)
![1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE](/img/structure/B7811742.png)
![N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide](/img/structure/B7811743.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone](/img/structure/B7811751.png)
![1-PHENYL-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B7811764.png)
